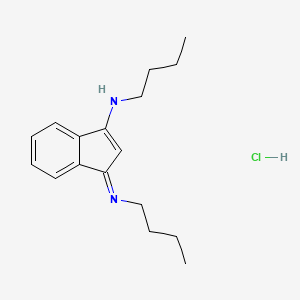
(2R)-2,3-Dimetoxipropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,3-Dimethoxypropan-1-ol is a chiral organic compound with the molecular formula C5H12O3 It is a colorless liquid that is soluble in water and various organic solvents
Aplicaciones Científicas De Investigación
(2R)-2,3-Dimethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R)-2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (2R)-2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, (2R)-2,3-Dimethoxypropan-1-ol can be produced via catalytic hydrogenation of (2R)-2,3-dimethoxypropanal. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2R)-2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to (2R)-2,3-dimethoxypropan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (2R)-2,3-Dimethoxypropanal
Reduction: (2R)-2,3-Dimethoxypropan-1-amine
Substitution: Depending on the nucleophile, products like (2R)-2,3-dimethoxypropyl chloride or (2R)-2,3-dimethoxypropyl ether can be formed.
Mecanismo De Acción
The mechanism by which (2R)-2,3-Dimethoxypropan-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. Its hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. The compound’s molecular structure allows it to interact with various enzymes and receptors, making it a valuable intermediate in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,3-Dimethoxypropan-1-ol: The enantiomer of (2R)-2,3-Dimethoxypropan-1-ol, with similar chemical properties but different biological activity.
(2R)-2,3-Dimethoxybutan-1-ol: A structurally similar compound with an additional carbon atom, leading to different reactivity and applications.
(2R)-2,3-Dimethoxypropan-2-ol: An isomer with the hydroxyl group on the second carbon, resulting in different chemical behavior.
Uniqueness
(2R)-2,3-Dimethoxypropan-1-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
Propiedades
IUPAC Name |
(2R)-2,3-dimethoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAPJJFRLSRPX-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)


![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)


![N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)


